3-Amino-5-fluoro-4-methylbenzonitrile
CAS No.: 953717-98-1
Cat. No.: VC4554478
Molecular Formula: C8H7FN2
Molecular Weight: 150.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953717-98-1 |
|---|---|
| Molecular Formula | C8H7FN2 |
| Molecular Weight | 150.156 |
| IUPAC Name | 3-amino-5-fluoro-4-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H7FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,11H2,1H3 |
| Standard InChI Key | NJSPFAQQHCOSIM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1F)C#N)N |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-amino-5-fluoro-4-methylbenzonitrile, reflects its substitution pattern:
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Amino group at position 3: Enhances solubility in polar solvents and enables hydrogen bonding .
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Fluoro group at position 5: Introduces electronegativity, influencing electronic distribution and metabolic stability .
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Methyl group at position 4: Provides steric bulk, affecting reactivity and crystal packing .
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Cyano group at position 1: Contributes to dipole moments and serves as a directing group in synthetic reactions .
The planar benzene ring allows for -stacking interactions, while the electron-withdrawing cyano and fluoro groups create a polarized electronic environment .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 150.15 g/mol | |
| IUPAC Name | 3-Amino-5-fluoro-4-methylbenzonitrile | |
| InChIKey | NJSPFAQQHCOSIM-UHFFFAOYSA-N | |
| SMILES | CC1=C(C=C(C=C1F)C#N)N |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-amino-5-fluoro-4-methylbenzonitrile typically involves multi-step functionalization of substituted benzaldehydes or nitriles. A scalable method, adapted from analogous compounds , includes:
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Lithiation-Halogen Exchange: A brominated precursor undergoes lithium-halogen exchange to generate a reactive aryl lithium species .
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Electrophilic Quenching: The lithiated intermediate reacts with fluorinated electrophiles (e.g., ) to introduce the fluoro group .
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Catalytic Cyanation: Palladium-catalyzed cyanation installs the nitrile group .
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Reductive Amination: A nitro group is reduced to an amine using or .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Lithiation | , THF, -78°C | 85% | |
| Fluorination | , CuI | 72% | |
| Cyanation | , Zn(CN) | 68% | |
| Reduction | , EtOH | 90% |
Challenges and Solutions
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Regioselectivity: Competing substitution patterns are mitigated using directing groups (e.g., nitro or cyano) .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .
Physicochemical Properties
Thermal Stability
The compound decomposes at ~250°C without melting, consistent with aromatic nitriles . Differential scanning calorimetry (DSC) shows an exothermic peak at 260°C, indicating thermal degradation .
Solubility and Partitioning
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Aqueous Solubility: <0.1 mg/mL (predicted via LogP = 1.93) .
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Organic Solvents: Soluble in DMSO (50 mg/mL), methanol, and dichloromethane .
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LogP: 1.93 (calculated), suggesting moderate lipophilicity .
Table 3: Experimental vs. Predicted Properties
| Property | Experimental | Predicted (DFT) | Source |
|---|---|---|---|
| Boiling Point | Not reported | 315°C | |
| Melting Point | Not reported | 48–50°C | |
| Refractive Index | 1.508 | 1.510 |
Applications in Research
Pharmaceutical Intermediates
The amino and cyano groups facilitate its use in:
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Kinase Inhibitors: As a building block for tyrosine kinase inhibitors .
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Anticancer Agents: Fluorine enhances bioavailability and target binding .
Materials Science
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Liquid Crystals: The planar structure and dipole moment aid in mesophase formation .
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Coordination Polymers: Metal-organic frameworks (MOFs) exploit its chelating ability .
Table 4: Patent and Literature Applications
| Application | Patent/Literature Reference | Key Finding |
|---|---|---|
| PET Imaging Probes | Improved metabolic stability vs. 3F4AP | |
| HIV Integrase Inhibitors | IC = 12 nM |
| Parameter | Requirement | Source |
|---|---|---|
| OSHA Hazard Class | 6.1 (Toxic) | |
| Transport Code | UN 3439 | |
| Waste Disposal | Incineration at 1,200°C |
Future Directions
Biological Screening
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Antimicrobial Assays: Test against Gram-positive/negative bacteria.
Computational Studies
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